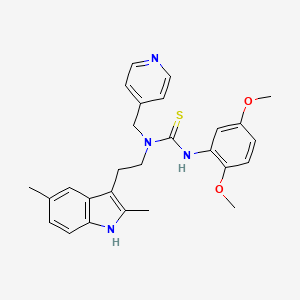![molecular formula C16H13ClFN3O4S B2520469 Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396563-64-6](/img/structure/B2520469.png)
Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate, is a derivative of the pyrazolo[1,5-a]pyridine class. These compounds are known for their strong fluorescence in solutions, which makes them valuable as fluorophores in various applications, including chemical sensing and biological imaging .
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyridine derivatives has been reported through a cascade reaction involving ethyl pyrazole-5-carboxylate and α, β-unsaturated ester, leading to the formation of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives . Another relevant synthesis pathway includes the use of 2,3-dichloropyridine as a starting material, which undergoes hydrazinolysis and cyclization to yield Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for the synthesis of pesticides like chlorantraniliprole . These methods highlight the versatility of pyrazole derivatives in synthesizing complex molecules with potential applications in agriculture and industry.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine derivatives can be complex, as demonstrated by the crystal structure analysis of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate. This compound exhibits a triclinic crystal system with specific geometric parameters and is stabilized by various hydrogen interactions and weak π-π interactions . Although the exact structure of Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate is not provided, it can be inferred that similar stabilizing interactions may be present in its crystal structure.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyridine derivatives is influenced by the presence of functional groups and the overall molecular structure. For instance, the synthesis of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate . This suggests that the pyrazolo[1,5-a]pyridine core can participate in reactions with aldehydes to form new carboxylate derivatives, which may also be applicable to the synthesis of Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate are not detailed in the provided papers, the properties of related compounds can offer some insights. The strong fluorescence of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives indicates that the compound of interest may also exhibit similar photophysical properties . Additionally, the solubility, melting point, and stability of the compound can be influenced by the presence of the chloro, fluoro, and sulfonamide groups, which are known to affect the intermolecular interactions and overall molecular conformation .
Applications De Recherche Scientifique
Synthesis and Properties
- Research has demonstrated efficient synthesis methods for related compounds, such as Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, highlighting its unique reactivity and potential for creating novel fluorescent molecules and potential monocotyledonous inhibitors, showcasing the broad utility of these compounds in chemical synthesis and potential agricultural applications (Yan‐Chao Wu et al., 2006).
Applications in Condensed Pyrazoles Synthesis
- Another study utilized Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in the synthesis of condensed pyrazoles through Sonogashira-type cross-coupling reactions, highlighting the versatility of these compounds in creating structurally complex and potentially bioactive molecules (Eglė Arbačiauskienė et al., 2011).
Antibacterial Potential
- The synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial applications, underscores the significance of such chemical frameworks in developing new antibacterial agents. This research points to the broader implications of sulfonamido-containing compounds in medicinal chemistry (M. E. Azab et al., 2013).
Fluorescent Molecules Development
- A notable application of related compounds is in the development of new fluorescent molecules, such as the synthesis of novel fluorescent pyrazolo[1,5-a]pyridines, which could be exploited in various scientific and technological fields for their strong fluorescence properties (Pei Yan et al., 2018).
Antiviral and Anticancer Research
- The synthesis and evaluation of pyrazole derivatives, including investigations into their cytotoxic and antiviral activities, provide a glimpse into the potential therapeutic applications of such compounds. This area of research highlights the importance of chemical synthesis in the development of new drugs and therapeutic agents (A. Bernardino et al., 2007).
Orientations Futures
The future research directions for this compound could involve studying its potential biological activities, given the biological activities observed for similar compounds . Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Mécanisme D'action
Pyrazolopyridines
This compound is a type of pyrazolopyridine . Pyrazolopyridines are a group of heterocyclic compounds that have been described in more than 5500 references . They have been studied for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Indole Derivatives
The compound also contains an indole moiety. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Propriétés
IUPAC Name |
ethyl 5-[(3-chloro-4-fluorophenyl)sulfonylamino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O4S/c1-2-25-16(22)12-9-19-21-6-5-10(7-15(12)21)20-26(23,24)11-3-4-14(18)13(17)8-11/h3-9,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXVGXYSIXSWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2520386.png)
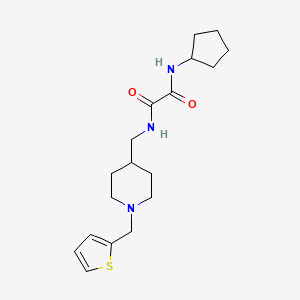
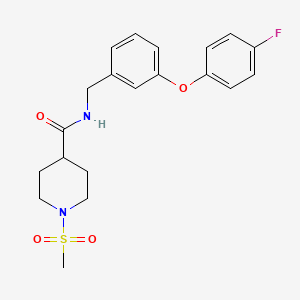
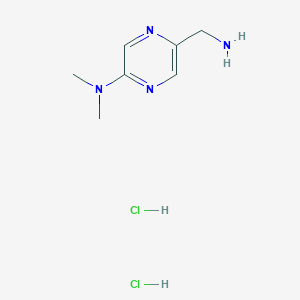
![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)
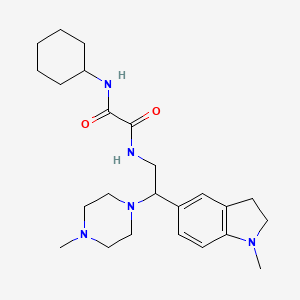

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2520398.png)

![Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2520400.png)
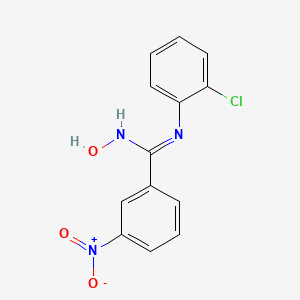
![4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2520403.png)
![Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2520406.png)
